An In-depth Technical Guide to 2-Chloro-4-nitrophenyl-β-D-lactoside: Structure, Properties, and Applications
An In-depth Technical Guide to 2-Chloro-4-nitrophenyl-β-D-lactoside: Structure, Properties, and Applications
This guide provides a comprehensive technical overview of 2-Chloro-4-nitrophenyl-β-D-lactoside, a chromogenic substrate of significant interest to researchers, scientists, and professionals in drug development and diagnostics. We will delve into its chemical structure, physicochemical properties, a probable synthesis route, and its primary application in enzymatic assays.
Introduction: The Utility of Chromogenic Substrates
In the realm of biochemistry and molecular biology, chromogenic substrates are indispensable tools for the detection and quantification of enzyme activity. These compounds are structurally designed to be colorless and stable until they interact with a specific enzyme. Upon enzymatic cleavage, a chromophore is released, resulting in a measurable color change. The intensity of this color is directly proportional to the enzyme's activity, allowing for sensitive and straightforward quantification using spectrophotometry. 2-Chloro-4-nitrophenyl-β-D-lactoside (CNP-Lactoside) is a prime example of such a substrate, tailored for the study of β-lactosidases, including β-galactosidase and cellobiohydrolase.
Molecular Structure and Physicochemical Properties
2-Chloro-4-nitrophenyl-β-D-lactoside is a synthetic glycoside. Its structure consists of a lactose disaccharide (composed of a β-D-galactose and a β-D-glucose unit) linked to a 2-chloro-4-nitrophenol aglycone via a β-glycosidic bond.
Key Physicochemical Properties:
| Property | Value | Source |
| CAS Number | 120583-41-7 | [1] |
| Molecular Formula | C₁₈H₂₄ClNO₁₃ | [1] |
| Molecular Weight | 497.8 Da | [1] |
| Appearance | White to off-white powder | General knowledge |
| Purity | >98% | [1] |
| Solubility | Partially soluble in water | [1] |
| IUPAC Name | (2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5R,6S)-6-(2-chloro-4-nitrophenoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | [1] |
The presence of the electron-withdrawing nitro group on the phenyl ring and the chloro-substituent are critical to the molecule's function. They contribute to the stability of the glycosidic bond while ensuring that the released 2-chloro-4-nitrophenol (CNP) has a distinct absorbance maximum in the visible spectrum, away from potential interferences from biological samples.
Synthesis of 2-Chloro-4-nitrophenyl-β-D-lactoside
The general principle of the Koenigs-Knorr reaction involves the reaction of a glycosyl halide (in this case, acetobromolactose) with an alcohol (2-chloro-4-nitrophenol) in the presence of a promoter, typically a silver or mercury salt. The acetyl protecting groups on the lactose are subsequently removed by deacetylation.
Proposed Synthesis Workflow:
Caption: Proposed synthesis workflow for 2-Chloro-4-nitrophenyl-β-D-lactoside.
Experimental Causality:
-
Acetobromolactose as Glycosyl Donor: The bromine at the anomeric carbon is a good leaving group, facilitating the nucleophilic attack by the hydroxyl group of 2-chloro-4-nitrophenol. The acetyl protecting groups on the lactose prevent unwanted side reactions and improve solubility in organic solvents.
-
Silver Carbonate as Promoter: The silver salt activates the glycosyl bromide by coordinating with the bromine, making the anomeric carbon more electrophilic and susceptible to attack.
-
Zemplén Deacetylation: This is a mild and efficient method for removing acetyl protecting groups from carbohydrates using a catalytic amount of sodium methoxide in methanol.
Structural Characterization (Theoretical)
Predicted ¹H NMR Spectral Features:
-
Aromatic Protons: Three protons on the 2-chloro-4-nitrophenyl ring would appear in the downfield region (typically δ 7.0-8.5 ppm), exhibiting characteristic splitting patterns (doublets and a doublet of doublets) due to their coupling.
-
Anomeric Protons: Two anomeric protons (one from the glucose and one from the galactose residue) would be observed as doublets, with their chemical shifts and coupling constants being indicative of their β-configuration.
-
Carbohydrate Backbone Protons: A complex series of overlapping multiplets in the region of δ 3.5-5.5 ppm would correspond to the remaining protons of the lactose moiety.
Predicted ¹³C NMR Spectral Features:
-
Aromatic Carbons: Six signals corresponding to the carbons of the 2-chloro-4-nitrophenyl ring would be present, with their chemical shifts influenced by the chloro and nitro substituents.
-
Anomeric Carbons: Two signals in the region of δ 95-105 ppm would correspond to the anomeric carbons of the glucose and galactose units.
-
Carbohydrate Backbone Carbons: The remaining carbons of the lactose moiety would give rise to signals in the δ 60-80 ppm range.
Predicted Mass Spectrometry Fragmentation:
In an electrospray ionization mass spectrum (ESI-MS), the molecular ion [M-H]⁻ or [M+Na]⁺ would be expected. Fragmentation would likely involve the cleavage of the glycosidic bond, leading to the detection of ions corresponding to the 2-chloro-4-nitrophenolate anion and the lactose moiety.
Application in Enzymatic Assays
The primary utility of 2-Chloro-4-nitrophenyl-β-D-lactoside is as a chromogenic substrate for the detection and quantification of β-lactosidase activity.
Mechanism of Action:
Caption: Enzymatic hydrolysis of 2-Chloro-4-nitrophenyl-β-D-lactoside.
Detailed Experimental Protocol for β-Galactosidase Assay:
This protocol is adapted from standard procedures for similar chromogenic substrates and should be optimized for the specific enzyme and experimental conditions.
Reagents and Materials:
-
2-Chloro-4-nitrophenyl-β-D-lactoside (Substrate)
-
Assay Buffer (e.g., 100 mM sodium phosphate, pH 7.3, containing 1 mM MgCl₂ and 50 mM β-mercaptoethanol)
-
Stop Solution (e.g., 1 M sodium carbonate)
-
β-galactosidase enzyme solution (or cell lysate containing the enzyme)
-
Microplate reader or spectrophotometer capable of reading absorbance at 405 nm
-
96-well microplate or cuvettes
-
Incubator or water bath at the optimal temperature for the enzyme (e.g., 37°C)
Assay Procedure:
-
Prepare Substrate Solution: Dissolve 2-Chloro-4-nitrophenyl-β-D-lactoside in the assay buffer to a final concentration of 1-4 mg/mL. This solution should be prepared fresh.
-
Set up the Reaction:
-
In a 96-well plate, add 50 µL of the enzyme sample (or cell lysate) to each well. Include appropriate controls (e.g., a blank with buffer instead of enzyme, and a positive control with a known amount of β-galactosidase).
-
Pre-incubate the plate at the desired temperature for 5 minutes.
-
-
Initiate the Reaction: Add 50 µL of the pre-warmed substrate solution to each well to start the reaction. Mix gently.
-
Incubate: Incubate the plate at the optimal temperature for the enzyme for a defined period (e.g., 15-60 minutes). The incubation time should be sufficient to allow for a measurable color change but should be within the linear range of the reaction.
-
Stop the Reaction: Add 100 µL of the stop solution to each well. The high pH of the sodium carbonate stops the enzymatic reaction and ensures that the 2-chloro-4-nitrophenol is in its phenolate form, which is intensely yellow.
-
Measure Absorbance: Read the absorbance of each well at 405 nm using a microplate reader.
-
Calculate Enzyme Activity: Subtract the absorbance of the blank from the absorbance of the samples. The enzyme activity can be calculated using the Beer-Lambert law, with a known extinction coefficient for 2-chloro-4-nitrophenol under the assay conditions.
Self-Validating System: The inclusion of a blank control accounts for any non-enzymatic hydrolysis of the substrate. A positive control with a known enzyme concentration validates the assay components and procedure. A standard curve prepared with known concentrations of 2-chloro-4-nitrophenol can be used for precise quantification.
Safety, Handling, and Storage
Safety Precautions:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat when handling the compound.
-
Avoid inhalation of the powder and contact with skin and eyes.
-
Handle in a well-ventilated area.
Storage and Stability:
-
Store the solid compound at -20°C, protected from light and moisture.
-
Stock solutions of the substrate should be prepared fresh. If short-term storage is necessary, they should be stored at -20°C and protected from light. Repeated freeze-thaw cycles should be avoided.
Conclusion
2-Chloro-4-nitrophenyl-β-D-lactoside is a valuable tool for researchers studying β-lactosidases. Its properties as a chromogenic substrate allow for a straightforward and sensitive assay of enzyme activity. While specific experimental data for its synthesis and complete spectral characterization are not widely available, its properties and applications can be reliably inferred from established chemical principles and data from analogous compounds. The protocols and information provided in this guide offer a solid foundation for the effective use of this important biochemical reagent.
